Scaffold Regiochemistry Directly Determines Antileishmanial Activity: Thieno[2,3-c]pyridine > Thieno[2,3-b]pyridine
In a direct head-to-head comparison, N-Boc-thieno[2,3-c]pyridine derivatives (series 2a–i) exhibited antipromastigote IC₅₀ values below 10 μM against Leishmania amazonensis, L. braziliensis, and L. infantum, whereas the entire N-Boc-thieno[2,3-b]pyridine series (1a–f) was uniformly inactive (IC₅₀ > 10 μM) across all three species [1]. The most potent thieno[2,3-c]pyridine analog (compound 3f) achieved amastigote IC₅₀ values of 0.83–1.13 μM, comparable to amphotericin B but with a 250-fold higher selectivity index (SI) relative to RAW 264.7 macrophages [2]. This result unequivocally demonstrates that the [2,3-c] ring fusion is necessary for biological activity in this therapeutic context, and that the [2,3-b] isomer—often used as a cheaper substitute—is functionally inert.
| Evidence Dimension | Antileishmanial antipromastigote activity (IC₅₀) |
|---|---|
| Target Compound Data | Thieno[2,3-c]pyridine series 2b, 2c, 2f, 2g: IC₅₀ 2.11–9.31 μM (L. amazonensis, L. braziliensis, L. infantum); compound 3f: amastigote IC₅₀ 0.83–1.13 μM, SI > 250-fold vs. macrophages |
| Comparator Or Baseline | Thieno[2,3-b]pyridine series 1a–f: IC₅₀ > 10 μM (all species, inactive); Amphotericin B: IC₅₀ 0.32–0.84 μM, SI ~4-fold |
| Quantified Difference | Activity gap: > 4.7-fold to > 12-fold difference in IC₅₀ between [2,3-c] and [2,3-b] scaffolds; safety margin: 250-fold vs. 4-fold SI |
| Conditions | In vitro promastigote and intracellular amastigote assays against L. amazonensis, L. braziliensis, L. infantum; cytotoxicity against RAW 264.7 murine macrophages; in vivo LD₅₀ in Zophobas morio model |
Why This Matters
Procurement of the correct [2,3-c] isomer versus the [2,3-b] isomer is the single most critical decision for antileishmanial lead discovery programs, as only the [2,3-c] scaffold delivers measurable target engagement.
- [1] Gutiérrez, M., et al. "Drug design and synthesis of new N-substituted-thienopyridine based on 2-aminothiophene derivatives as antileishmanial agents." Bioorganic & Medicinal Chemistry, 2025. Table 1, Figures: IC₅₀ data for series 1a–f (thieno[2,3-b]pyridine, all >10 μM) vs. series 2b–2g (thieno[2,3-c]pyridine, 2.11–9.31 μM). View Source
- [2] Gutiérrez, M., et al. (ibid.). Compound 3f amastigote IC₅₀ 0.83–1.13 μM; SI > 250-fold vs. RAW 264.7 macrophages; in vivo LD₅₀ 2000 mg/kg in Zophobas morio. View Source
